![molecular formula C15H19Cl3N4O B1417921 [3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride CAS No. 27225-86-1](/img/structure/B1417921.png)
[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride
Overview
Description
“[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride” is a chemical compound with the CAS Number: 27225-86-1. It has a molecular weight of 377.7 . The IUPAC name for this compound is 3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethyl-1-propanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17ClN4O.2ClH/c1-19(2)8-5-9-20-11-6-3-4-7-13(11)21-15-12(20)10-14(16)17-18-15;;/h3-4,6-7,10H,5,8-9H2,1-2H3;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Scientific Research Applications
Antimicrobial Applications
Pyridazine derivatives, including the compound , have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties . The structure of the compound allows for interaction with bacterial cell walls and enzymes, potentially inhibiting growth or killing the bacteria outright. Research into this application could lead to the development of new antibiotics, particularly important in the era of increasing antibiotic resistance.
Antidepressant and Anxiolytic Effects
The compound’s interaction with various neurotransmitter systems may offer potential as an antidepressant or anxiolytic agent. Pyridazine and pyridazinone derivatives have been associated with central nervous system activity, which could be harnessed to develop treatments for depression and anxiety disorders .
Anticancer Research
The structural complexity of pyridazine derivatives makes them suitable candidates for anticancer research. They can be designed to interfere with specific pathways involved in cancer cell proliferation and survival .
Antiplatelet and Anticoagulant Therapy
Pyridazine derivatives have shown promise in the development of antiplatelet and anticoagulant therapies. This compound could be explored for its potential to prevent blood clots, which is crucial in the treatment of cardiovascular diseases .
Antiulcer Medication Development
The compound’s ability to interact with biological systems may extend to the treatment of ulcers. By affecting gastric secretions or protecting the stomach lining, it could contribute to the development of new antiulcer medications .
Agrochemical Applications
The pyridazine ring is present in some commercially available agrochemicals. Research into this compound could lead to the creation of new herbicides or pesticides, contributing to agricultural productivity and pest management .
properties
IUPAC Name |
3-(3-chloropyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O.2ClH/c1-19(2)8-5-9-20-11-6-3-4-7-13(11)21-15-12(20)10-14(16)17-18-15;;/h3-4,6-7,10H,5,8-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFCHXPKCTXPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2OC3=NN=C(C=C31)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660077 | |
Record name | 3-(3-Chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27225-86-1 | |
Record name | 3-(3-Chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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